molecular formula C15H22O B12677158 2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one CAS No. 532-64-9

2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one

Cat. No.: B12677158
CAS No.: 532-64-9
M. Wt: 218.33 g/mol
InChI Key: OJEFBZMKKJTKKK-JLHYYAGUSA-N
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Description

2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one is an organic compound with the molecular formula C15H22O. It is a colorless to pale yellow liquid with a fruity aroma. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-cyclohexen-1-ylmethanol with 2-methyl-1,3-butadiene in the presence of a strong acid catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-methyl-3-cyclohexen-1-ylmethanol followed by a dehydration reaction to form the desired product. The process is optimized for high yield and purity, with reaction conditions carefully controlled to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, altering their activity and leading to various biochemical effects. The compound’s double bonds and functional groups play a crucial role in its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

532-64-9

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(5E)-2-methyl-6-(4-methylcyclohex-3-en-1-yl)hepta-2,5-dien-4-one

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,9-10,14H,6-8H2,1-4H3/b13-10+

InChI Key

OJEFBZMKKJTKKK-JLHYYAGUSA-N

Isomeric SMILES

CC1=CCC(CC1)/C(=C/C(=O)C=C(C)C)/C

Canonical SMILES

CC1=CCC(CC1)C(=CC(=O)C=C(C)C)C

Origin of Product

United States

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